![molecular formula C40H26N2O B14129454 2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine](/img/structure/B14129454.png)
2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine is a complex organic compound that features a unique structure combining dibenzofuran, biphenyl, and pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine typically involves multiple steps, starting with the preparation of the dibenzofuran and biphenyl intermediates. These intermediates are then coupled with a pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF). The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially or fully hydrogenated derivatives .
科学研究应用
2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Biological Studies: The compound’s structure allows for potential interactions with biological molecules, making it a candidate for drug discovery and development
作用机制
The mechanism by which 2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
Dibenzofuran: Shares the dibenzofuran moiety but lacks the biphenyl and pyrimidine components.
Biphenyl: Contains the biphenyl structure but does not have the dibenzofuran or pyrimidine groups.
Pyrimidine Derivatives: Various pyrimidine-based compounds with different substituents
Uniqueness
2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine is unique due to its combination of three distinct aromatic systems, which confer specific electronic and structural properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and electronic behavior .
属性
分子式 |
C40H26N2O |
|---|---|
分子量 |
550.6 g/mol |
IUPAC 名称 |
2-[3-(3-dibenzofuran-4-ylphenyl)phenyl]-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C40H26N2O/c1-3-12-27(13-4-1)36-26-37(28-14-5-2-6-15-28)42-40(41-36)32-19-10-17-30(25-32)29-16-9-18-31(24-29)33-21-11-22-35-34-20-7-8-23-38(34)43-39(33)35/h1-26H |
InChI 键 |
ZHDVJBZPZYYCDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)C5=CC=CC6=C5OC7=CC=CC=C67)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)
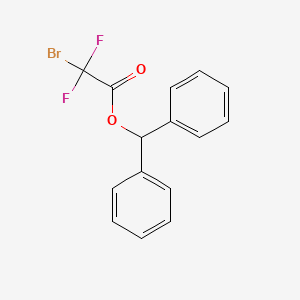
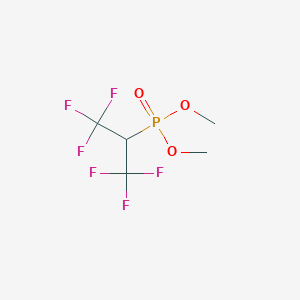
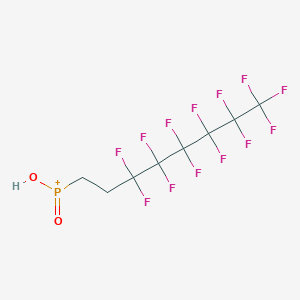

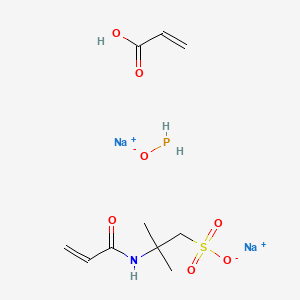

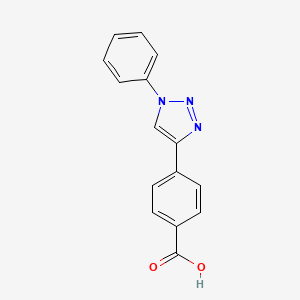
![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)




